7-Phenyltetrazolo[1,5-b][1,2,4]triazine
Description
Structure
3D Structure
Properties
CAS No. |
59318-32-0 |
|---|---|
Molecular Formula |
C9H6N6 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
7-phenyltetrazolo[1,5-b][1,2,4]triazine |
InChI |
InChI=1S/C9H6N6/c1-2-4-7(5-3-1)8-6-10-15-9(11-8)12-13-14-15/h1-6H |
InChI Key |
AAQCEQKLOPOEPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NN=NN3N=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 7 Phenyltetrazolo 1,5 B 1 2 3 Triazine and Its Analogues
Strategies for Constructing the Tetrazolo[1,5-b]triazine Core
The formation of the fused tetrazolo[1,5-b]triazine ring system is achieved through two primary strategic approaches: constructing the tetrazole ring onto a pre-existing triazine or, conversely, annulating the triazine ring onto a molecule already containing a tetrazole moiety.
A prevalent and effective method for constructing the tetrazole ring is through [3+2] cycloaddition, also known as 1,3-dipolar cycloaddition. This reaction typically involves the addition of an azide (B81097) to a nitrile. In the context of synthesizing the tetrazolo[1,5-b]triazine core, this strategy would involve reacting a 1,2,4-triazine (B1199460) precursor containing a nitrile group with an azide source.
The reaction between an organic nitrile and an azide results in the formation of the aromatic tetrazole ring. This process is often facilitated by the use of Lewis or Brønsted acid catalysts, which activate the nitrile group towards nucleophilic attack by the azide anion. The reaction proceeds through an open-chain intermediate that subsequently cyclizes to yield the stable tetrazole nucleus. For instance, the synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b]triazine derivatives has been successfully achieved by reacting a corresponding precursor with sodium azide, demonstrating the viability of this approach for creating fused tetrazole systems.
A general representation of this cycloaddition is shown below:
Starting Materials: A nitrile-substituted 1,2,4-triazine and an azide source (e.g., sodium azide).
Catalyst: Often a Lewis acid (e.g., zinc salts, aluminum salts) or a Brønsted acid (e.g., ammonium (B1175870) chloride).
Mechanism: The acid activates the nitrile, which is then attacked by the azide anion, leading to a linear intermediate that cyclizes and is subsequently protonated to form the final tetrazole ring.
An alternative strategy involves the construction of the 1,2,4-triazine ring onto a pre-existing chemical scaffold, which could potentially contain a tetrazole ring. The synthesis of 1,2,4-triazine derivatives can be accomplished through various methods, including domino annulation reactions. These reactions, such as [4+2] cycloadditions, utilize readily available starting materials to build the six-membered triazine ring in a highly efficient manner.
For example, 1,2,4,5-tetrazines can react with enamines in a formal [4+2] cycloaddition across two nitrogen atoms (N1/N4), followed by the loss of a nitrile and subsequent aromatization to produce 1,2,4-triazines. This inverse electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for forming the 1,2,4-triazine core. Another approach involves a copper-catalyzed [3+3] cycloaddition reaction between α-acidic isocyanides and 2,5-disubstituted tetrazoles to afford 1,2,4-triazines. These methods provide pathways to construct the triazine portion of the fused heterocyclic system.
Synthetic Pathways to 7-Phenyltetrazolo[1,5-b]triazine and Phenyl-Substituted Derivatives
The specific synthesis of 7-phenyltetrazolo[1,5-b]triazine and its analogues relies on precursor-based methods where the phenyl group is incorporated into one of the starting materials, or through modification of the fused ring system after its formation.
The most direct route to 7-phenyltetrazolo[1,5-b]triazine involves starting with a precursor that already contains the phenyl substituent. A common method is the reaction of a suitably substituted triazine with an azide. For example, a 6-substituted-5-phenyl-1,2,4-triazine, where the substituent at the 6-position is a good leaving group (like a halogen) or a cyano group, can serve as the key precursor.
The synthesis of related fused tetrazolo-triazine systems often follows this logic. For instance, the preparation of pyrazolo[4,3-e]tetrazolo[1,5-b]triazine sulfonamides begins with a chlorosulfone precursor which is first reacted with an appropriate amine. The subsequent reaction of this intermediate with sodium azide in refluxing ethanol (B145695) leads to the formation of the fused tetrazole ring. Similarly, 6-methyl-4-phenyl-4,7-dihydrotetrazolo[5,1-c]triazine was synthesized from 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one and sodium azide, using anhydrous aluminum chloride as a catalyst under solvent-free conditions. These examples highlight a general strategy where a precursor containing the desired phenyl group is cyclized with an azide source to form the final product.
The table below summarizes reaction conditions for the synthesis of related fused tetrazole systems, illustrating the precursor-based approach.
| Precursor | Reagents | Conditions | Fused Product System |
| Substituted pyrazolo[4,3-e]triazine derivative | Sodium Azide, Ethanol | Reflux | Pyrazolo[4,3-e]tetrazolo[1,5-b]triazine |
| 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | Sodium Azide, AlCl₃ (anhydrous) | Solvent-free, grinding, 20 min | 6-Methyl-4-phenyl-4,7-dihydrotetrazolo[5,1-c]triazine |
| 3,6-disubstituted 1,2,4,5-tetrazines bearing amidine fragments | (Diacetoxyiodo)benzene | Trifluoroethanol, heating | triazolo[1,5-b]tetrazine |
Once the core tetrazolo[1,5-b]triazine ring is formed, further modifications can be made through functional group interconversions. This allows for the synthesis of a variety of derivatives. The electrophilic character of the triazine ring makes it susceptible to nucleophilic attack.
Studies on related systems, such astriazolo[1,5-b]tetrazines, have shown that substituents on the triazine portion of the fused ring can be displaced by various nucleophiles. For example, reactions with aliphatic alcohols and amines can lead to nucleophilic substitution products. It is also possible to perform reactions such as nitration on functional groups attached to the triazine ring. These transformations demonstrate that the pre-formed fused system can be chemically modified, providing access to a library of analogues that would be difficult to synthesize directly from precursors.
Mechanistic Insights into Reaction Pathways
The formation of the tetrazole ring via the cycloaddition of an azide and a nitrile is a well-studied reaction. The mechanism is generally considered to be a stepwise cycloaddition. The reaction is often catalyzed by a Lewis or Brønsted acid, which coordinates to the nitrogen atom of the nitrile. This activation enhances the electrophilicity of the nitrile carbon, facilitating the nucleophilic attack by the azide anion to form a linear intermediate. This intermediate then undergoes intramolecular cyclization to form the tetrazole ring. A final protonation step yields the aromatic product. The formation of the stable, aromatic tetrazole ring provides a significant driving force for this reaction.
For the construction of the 1,2,4-triazine ring, annulation reactions often proceed through pericyclic mechanisms. For instance, the inverse electron-demand Diels-Alder (IEDDA) reaction of 1,2,4,5-tetrazines with various dienophiles is a common route. In the case of the reaction with enamines, a [4+2] cycloaddition is proposed to occur across the N1 and N4 atoms of the tetrazine ring. This is followed by a retro-[4+2] cycloaddition that expels a nitrile molecule, and a final aromatization step to yield the 1,2,4-triazine product. The specific mechanism can be influenced by catalysts, such as Lewis acids, which can promote the reaction and control its regioselectivity.
Elucidation of Azide-Tetrazole Equilibrium in Synthesis
A significant characteristic in the synthesis of tetrazolo[1,5-b] beilstein-journals.orgnih.govdocumentsdelivered.comtriazines is the existence of a valence tautomerism between the fused-ring tetrazole structure and an open-chain azido-triazine form. nih.govscilit.com This azide-tetrazole equilibrium is a crucial consideration in the synthesis, purification, and characterization of these compounds. nih.govnih.gov
The position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the triazine ring. nih.gov For instance, in many fused derivatives of the pyrazolo[4,3-e]tetrazolo[1,5-b] beilstein-journals.orgnih.govdocumentsdelivered.comtriazine system, the compound exists in a tautomeric equilibrium with the corresponding 5-azido derivative in solution. nih.gov While the tetrazole form is often the more stable isomer, the azido (B1232118) form can be observed and may even predominate under certain conditions. nih.govnih.gov For example, while the tetrazole derivative is the main form in solution, the azido tautomer can account for a significant portion, such as 34%, even after two weeks. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying this equilibrium. acs.org Specifically, 15N NMR chemical shifts are very sensitive to the ring-opening and formation of the azide, providing clear information about the equilibrium state. acs.org The analysis of 15N chemical shifts and JNN coupling constants in selectively isotope-enriched compounds offers a direct and efficient method for the structural determination of the tetrazole and azide forms in solution. acs.org In dimethyl sulfoxide (B87167) (DMSO) and trifluoroacetic acid (TFA) solutions, the equilibrium can lead to the formation of two tetrazole isomers and one azide isomer for each compound. acs.org
The following table summarizes the influence of different conditions on the azide-tetrazole equilibrium based on spectroscopic data.
| Compound Class | Solvent System | Predominant Form | Spectroscopic Evidence |
| Pyrazolo[4,3-e]tetrazolo[1,5-b] beilstein-journals.orgnih.govdocumentsdelivered.comtriazines | Solution | Equilibrium Mixture | NMR shows signals for both tautomers |
| 6-Azidopurine Derivatives | DMSO-d6 | Tetrazolyl Isomer | Absence of IR absorption for the azido group |
| 6-Azidopurine Derivatives | DMSO-d6/TFA | Azido Form Observable | Protonation shifts the equilibrium |
| Tetrazolo[1,5-b] beilstein-journals.orgnih.govdocumentsdelivered.comtriazines | DMSO/TFA | Equilibrium Mixture | 15N NMR distinguishes between tetrazole and azide isomers |
Advanced Spectroscopic and Structural Characterization of 7 Phenyltetrazolo 1,5 B 1 2 3 Triazine Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds in solution. For derivatives of 7-phenyltetrazolo[1,5-b] beilstein-journals.orgacs.orgdocumentsdelivered.comtriazine, ¹H and ¹³C NMR provide foundational information, while advanced techniques like ¹⁵N NMR can offer deeper insight into the unique nitrogen-rich core.
Proton (¹H) NMR Spectroscopic Analysis
In the ¹H NMR spectrum of a 7-phenyltetrazolo[1,5-b] beilstein-journals.orgacs.orgdocumentsdelivered.comtriazine derivative, the protons of the phenyl group typically appear as a complex multiplet in the aromatic region, generally between δ 7.5 and 8.5 ppm. The exact chemical shifts and splitting patterns are dictated by the substitution on the phenyl ring. For instance, in a related 7-phenyl- beilstein-journals.orgacs.orgdocumentsdelivered.comtriazolo[1,5-b] beilstein-journals.orgacs.orgdocumentsdelivered.comnist.govtetrazine, the phenyl protons appear as a multiplet between δ 7.64-7.74 ppm and δ 8.30-8.47 ppm. beilstein-journals.org The presence of the azide-tetrazole tautomerism can complicate spectra; the open-chain azide (B81097) form will exhibit a different set of aromatic signals, often at slightly different chemical shifts, allowing for the observation of both tautomers in solution. nih.gov
Interactive Data Table: Representative ¹H NMR Data for Related Phenyl-Substituted Azolotriazines
| Compound | Phenyl Protons (ppm) | Other Key Signals (ppm) | Solvent |
|---|---|---|---|
| 7-Phenyl- beilstein-journals.orgacs.orgdocumentsdelivered.comtriazolo[1,5-b] beilstein-journals.orgacs.orgdocumentsdelivered.comnist.govtetrazine derivative | 7.64-7.74 (m, 3H), 8.30-8.47 (m, 2H) | 2.30, 2.62 (s, 6H, 2CH₃), 6.38 (s, 1H, pyrazolyl-H) | DMSO-d₆ |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. For a 7-phenyl derivative, one would expect to see signals corresponding to the carbons of the phenyl ring and the carbons of the triazine core. The phenyl carbons typically resonate between δ 125 and 135 ppm, with the carbon attached to the triazine ring (ipso-carbon) appearing at a different shift. The carbons of the fused heterocyclic system are generally observed further downfield. For example, in a 7-phenyl- beilstein-journals.orgacs.orgdocumentsdelivered.comtriazolo[1,5-b] beilstein-journals.orgacs.orgdocumentsdelivered.comnist.govtetrazine derivative, phenyl carbon signals are observed at δ 127.6, 129.5, and 132.5 ppm, while heterocyclic carbons appear at δ 143.1, 152.4, and 165.5 ppm. beilstein-journals.org
Advanced Heteronuclear NMR Techniques (e.g., ¹⁵N NMR)
Given the high nitrogen content (six nitrogen atoms in the parent core), ¹⁵N NMR spectroscopy is an exceptionally informative technique for this class of compounds. It is particularly effective for investigating the azide-tetrazole equilibrium directly, as the nitrogen environments in the fused tetrazole ring are chemically distinct from those in the linear azide group. Specialized techniques involving selective ¹⁵N-labeling and the analysis of long-range ¹H-¹⁵N and ¹³C-¹⁵N coupling constants can definitively establish the structure and quantify the populations of the tautomers in solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis
HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. For the parent compound, 7-phenyltetrazolo[1,5-b] beilstein-journals.orgacs.orgdocumentsdelivered.comtriazine (C₉H₆N₆), the expected exact mass would confirm its composition. chemspider.com
The fragmentation pattern observed in mass spectrometry offers structural clues. A characteristic fragmentation pathway for tetrazolo-fused heterocycles involves the loss of a molecule of nitrogen (N₂; 28 Da) from the tetrazole ring. This retro [2+3] cycloaddition-type fragmentation would result in the formation of the corresponding azido-triazine radical cation, providing strong evidence for the fused-ring structure of the parent ion.
Interactive Data Table: HRMS Data for Related Azolotriazine Derivatives
| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|---|---|---|
| 7-Methyl-3-morpholino- beilstein-journals.orgacs.orgdocumentsdelivered.comtriazolo[1,5-b] beilstein-journals.orgacs.orgdocumentsdelivered.comnist.govtetrazine | C₈H₁₂N₇O⁺ | 222.1098 | 222.1101 |
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For 7-phenyltetrazolo[1,5-b] beilstein-journals.orgacs.orgdocumentsdelivered.comtriazine, the IR spectrum would be characterized by absorptions corresponding to the phenyl group and the fused heterocyclic core.
A key diagnostic feature would be the absence of a strong, sharp absorption band around 2100-2150 cm⁻¹, which is characteristic of the asymmetric stretching vibration of an azide (-N₃) group. researchgate.netacs.org The presence of this band would indicate a significant population of the open-chain 3-azido-6-phenyl-1,2,4-triazine tautomer in the solid state. The spectrum of the tetrazole form would instead be dominated by C=N and N=N stretching vibrations within the fused ring system, typically in the 1400-1650 cm⁻¹ region, along with C-H stretching and bending vibrations from the phenyl group.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is related to its conjugated π-system. Fused aromatic heterocyclic systems like 7-phenyltetrazolo[1,5-b] beilstein-journals.orgacs.orgdocumentsdelivered.comtriazine are expected to absorb UV radiation. The spectrum would likely show strong absorptions corresponding to π→π* transitions. For comparison, many 1,2,4-triazine (B1199460) derivatives used as UV absorbers show efficient absorption in the 270-400 nm range. sci-hub.se The exact position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) would be sensitive to substitution on the phenyl ring and the triazine core, as well as the solvent used for the measurement.
X-ray Diffraction Analysis for Solid-State Molecular Geometry
X-ray diffraction analysis of single crystals provides definitive insights into the three-dimensional arrangement of atoms in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. While crystallographic data for the parent 7-phenyltetrazolo[1,5-b] nih.govscilit.comnih.govtriazine is not extensively detailed in the provided research, analysis of closely related derivatives and analogous fused heterocyclic systems reveals key structural characteristics.
Studies on various substituted triazolo[1,5-a] nih.govchemspider.comijpsr.infotriazines and pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govscilit.comnih.govtriazines demonstrate a common feature of planarity in the fused heterocyclic core. For instance, in a derivative of 7-dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a] nih.govchemspider.comijpsr.infotriazin-5-amine, the fused triazine and triazole rings are nearly coplanar, with a dihedral angle of only 1.66(4)° between their mean planes. nih.gov This planarity is a recurring motif in such nitrogen-rich heterocyclic systems.
The orientation of the phenyl substituent relative to the fused ring system is a critical conformational parameter. In the case of 2-phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a] nih.govchemspider.comijpsr.infotriazin-5-one, the phenyl ring is observed to be nearly in the same plane as the triazolo-triazine core, exhibiting a very small dihedral angle of 1.36(23)°. nih.gov This suggests a significant degree of conjugation between the aromatic phenyl ring and the heterocyclic system.
The crystal packing of these molecules is often stabilized by a network of intermolecular hydrogen bonds and other non-covalent interactions. In the methanol (B129727) solvate of 7-dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a] nih.govchemspider.comijpsr.infotriazin-5-amine, intermolecular N—H···N hydrogen bonds are crucial for the crystal packing. nih.gov The solvent molecules can also play a significant role in mediating these interactions. nih.gov
Hirshfeld surface analysis is another powerful tool employed to investigate intermolecular contacts. For a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole, this analysis revealed that H···H, H···C, N···H, and Br···H contacts are the most dominant interactions in the crystal lattice. mdpi.com Furthermore, the shape index and curvedness of the surfaces confirmed the presence of π–π stacking interactions, which are common in planar aromatic and heteroaromatic systems. mdpi.com
The following tables summarize crystallographic data for some related derivatives, illustrating the typical parameters determined in such studies.
Table 1: Crystal Data for 2-Phenyl-7-(4-pyridylmethylamino)-1,2,4-triazolo[1,5-a] nih.govchemspider.comijpsr.infotriazin-5(4H)-one nih.gov
| Parameter | Value |
| Chemical Formula | C₁₆H₁₃N₇O |
| Formula Weight | 319.33 |
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 22.142(8) |
| b (Å) | 11.016(4) |
| c (Å) | 5.992(2) |
| V (ų) | 1461.5(9) |
| Z | 4 |
| Radiation | Mo Kα |
| Temperature (K) | 100 |
Table 2: Crystal Data for 7-Dimethylamino-2-phenyl-1,2,4-triazolo[1,5-a] nih.govchemspider.comijpsr.infotriazin-5-amine methanol solvate nih.gov
| Parameter | Value |
| Chemical Formula | C₁₂H₁₃N₇·CH₃OH |
| Formula Weight | 287.34 |
| Crystal System | Triclinic |
| Space Group | Pī |
| a (Å) | 6.9963(5) |
| b (Å) | 8.0435(5) |
| c (Å) | 13.0942(9) |
| α (°) | 93.493(1) |
| β (°) | 93.972(1) |
| γ (°) | 102.883(1) |
| V (ų) | 714.39(8) |
| Z | 2 |
| Radiation | Mo Kα |
| Temperature (K) | 223(2) |
Table 3: Selected Bond Distances and Angles for a Substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com
| Bond/Angle | Value |
| Twist Angle (Triazole-Indole) | 12.65° |
These detailed structural investigations through X-ray diffraction are fundamental to understanding the conformational preferences and non-covalent interactions that dictate the solid-state properties of 7-phenyltetrazolo[1,5-b] nih.govscilit.comnih.govtriazine derivatives and guide the design of new materials with desired functionalities.
Chemical Reactivity and Transformation Mechanisms of 7 Phenyltetrazolo 1,5 B 1 2 3 Triazine
Investigations into Tautomeric Equilibria and Isomerization
A defining characteristic of the tetrazolo[1,5-b] beilstein-journals.orgnih.govtandfonline.comtriazine system is its existence in a dynamic equilibrium involving valence tautomers. This isomerization is crucial as the chemical properties and biological activity of the different forms can vary significantly.
The most significant tautomeric relationship in this heterocyclic system is the ring-chain tautomerism between the fused tetrazole form (7-phenyltetrazolo[1,5-b] beilstein-journals.orgnih.govtandfonline.comtriazine) and its open-chain isomer, 3-azido-6-phenyl-1,2,4-triazine. osi.lv This phenomenon, known as azide-tetrazole tautomerism, is common in fused nitrogen-rich heterocycles. nih.gov
The equilibrium's position is influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the triazine ring. nih.govrsc.org In solution, both forms often coexist, though one may predominate. For instance, in many fused tetrazoloazines, the tetrazole form is more stable and thus the major species observed under neutral conditions. nih.govnih.gov However, protonation, such as in the presence of a strong acid like trifluoroacetic acid (TFA), can shift the equilibrium toward the azido (B1232118) form. nih.gov
Advanced spectroscopic techniques, particularly multinuclear NMR, have been instrumental in studying this equilibrium. Selective ¹⁵N-labeling of the heterocyclic system allows for unambiguous structural determination of the isomers in solution. acs.orgnih.gov The analysis of ¹⁵N chemical shifts and ¹⁵N-¹⁵N coupling constants provides a direct method to distinguish between the fused tetrazole structure and the open-chain azide (B81097), offering a powerful tool to quantify the equilibrium. acs.orgnih.gov Theoretical studies suggest that the isomerization from an azide to a tetrazole increases molecular stability due to the formation of an additional aromatic ring, which contributes to the thermodynamic preference for the fused-ring form. rsc.org
Reactions at the Phenyl Substituent and its Influence on the Heterocyclic Core
Direct chemical modifications of the phenyl substituent in 7-phenyltetrazolo[1,5-b] beilstein-journals.orgnih.govtandfonline.comtriazine are governed by the principles of electrophilic aromatic substitution. The tetrazolo[1,5-b] beilstein-journals.orgnih.govtandfonline.comtriazine moiety is a strongly electron-withdrawing group, which has a significant deactivating effect on the attached phenyl ring. This deactivation makes electrophilic substitution reactions on the phenyl group, such as nitration, halogenation, or Friedel-Crafts reactions, more challenging to achieve compared to benzene (B151609) itself. wikipedia.orgmsu.edu
When such reactions are forced to occur, the electron-withdrawing nature of the heterocyclic system directs incoming electrophiles primarily to the meta-position of the phenyl ring. libretexts.org The deactivating effect stems from the inductive withdrawal of electron density from the phenyl ring by the electronegative nitrogen atoms of the fused core. msu.edu
Furthermore, any modification to the phenyl ring, for example, the introduction of additional electron-donating or electron-withdrawing groups, would in turn influence the electronic properties of the heterocyclic nucleus. An electron-donating group on the phenyl ring could slightly reduce the electron deficiency of the tetrazolo-triazine core, potentially impacting its reactivity in nucleophilic substitution or its susceptibility to ring-opening. Conversely, a strong electron-withdrawing group on the phenyl ring would further decrease the electron density of the core, enhancing its electrophilic character.
Derivatization for Specific Pharmacophore Integration (e.g., Sulfonamide Modifications)
The 7-phenyltetrazolo[1,5-b] beilstein-journals.orgnih.govtandfonline.comtriazine scaffold can be functionalized to incorporate various pharmacophores, a strategy widely used in medicinal chemistry to modulate biological activity. Sulfonamide modifications are a prime example, given their prevalence in pharmacologically active compounds. semanticscholar.org
Drawing parallels from the extensively studied pyrazolo[4,3-e]tetrazolo[1,5-b] beilstein-journals.orgnih.govtandfonline.comtriazine system, a viable synthetic route for introducing a sulfonamide group can be proposed. nih.govtandfonline.comnih.gov The synthesis would typically start with a precursor containing a phenyl ring substituted with a chlorosulfonyl group. This intermediate, 4-(chlorosulfonyl)phenyl-1,2,4-triazine, can be reacted with a variety of primary or secondary amines to generate a library of sulfonamide derivatives.
The subsequent and final step involves the formation of the fused tetrazole ring. This is achieved by reacting the sulfonamide-functionalized triazine, which bears a suitable leaving group at the 3-position (e.g., chloro or methylsulfonyl), with an azide source like sodium azide. nih.govnih.gov This reaction proceeds via a nucleophilic substitution followed by intramolecular cyclization, leveraging the azide-tetrazole equilibrium to form the thermodynamically stable fused tricyclic product. This modular approach allows for the systematic integration of diverse amine functionalities as part of the sulfonamide group, enabling fine-tuning of the molecule's physicochemical and pharmacological properties. nih.govmdpi.com
| Reaction Type | Reagent(s) | Product/Outcome | Relevant Section |
|---|---|---|---|
| Azide-Tetrazole Equilibrium | Solvent, Acid (e.g., TFA) | Shifts equilibrium between fused tetrazole and open-chain azide | 4.1.1 |
| Nucleophilic Substitution (on analogous systems) | Amines, Alcohols | Displacement of a leaving group on the heterocyclic core | 4.3.1 |
| Ring-Opening & Recyclization | C-Nucleophiles (e.g., malononitrile) | Cleavage of the tetrazine ring followed by formation of pyrimidine (B1678525) derivatives | 4.3.2 |
| Sulfonamide Derivatization (proposed) | 1. R₂NH on a chlorosulfonylphenyl precursor 2. NaN₃ | Integration of a sulfonamide pharmacophore onto the phenyl ring | 4.4 |
Advanced Computational Chemistry and Theoretical Studies on 7 Phenyltetrazolo 1,5 B 1 2 3 Triazine
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine electron distribution, molecular orbital energies, and optimized geometries.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is frequently employed to calculate optimized geometries, frontier molecular orbital energies, and heats of formation for nitrogen-rich heterocyclic systems. researchgate.net For derivatives of the related pyrazolo[4,3-e]tetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine system, DFT calculations have been used to estimate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov
Table 1: Representative DFT-Calculated Electronic Properties for Related Triazine Scaffolds
| Property | Description | Typical Significance |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Higher energy indicates greater electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Lower energy indicates greater electron-accepting ability. |
| HOMO-LUMO Gap (HLG) | Energy difference between HOMO and LUMO. | A large gap suggests high stability and low reactivity. A small gap suggests high polarizability and high reactivity. nih.gov |
Note: This table represents typical parameters obtained from DFT studies on related heterocyclic systems; specific values for 7-Phenyltetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine would require dedicated calculations.
Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, orbital interactions, and the nature of chemical bonds within a molecule. It interprets the complex wave function from a DFT calculation in terms of localized bonds, lone pairs, and antibonding orbitals. For related 1,2,4-triazine-based materials, NBO analysis has been used to understand intramolecular charge transfer and delocalization, which are key to their electronic and optical properties. d-nb.infonih.gov
In 7-Phenyltetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine, NBO analysis would reveal the extent of electron delocalization between the phenyl ring and the fused tetrazolo-triazine system. It would also quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, providing insight into the molecule's stability and the nature of its intramolecular bonding.
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their excited states. It is a primary tool for predicting electronic absorption spectra (UV-Vis spectra), which correspond to electronic transitions from the ground state to various excited states. d-nb.info This method has been successfully applied to other 1,2,4-triazine (B1199460) derivatives to understand their optoelectronic properties, for example, in the context of materials for dye-sensitized solar cells. d-nb.infonih.gov For 7-Phenyltetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine, TD-DFT calculations could predict its absorption wavelengths and the nature of the corresponding electronic transitions (e.g., π→π* or n→π*), which is valuable for characterizing the molecule and understanding its photochemical behavior.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about conformational flexibility and intermolecular interactions. While specific MD studies on 7-Phenyltetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine are not widely reported, the technique has been applied to investigate related heterocyclic compounds. For instance, MD simulations have been used to study the stability of complexes formed between 1,2,4-triazole (B32235) derivatives and biological targets, providing insights into binding modes and energies. pensoft.net
For 7-Phenyltetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine, MD simulations could be employed to:
Analyze the rotational dynamics of the phenyl group relative to the rigid heterocyclic core.
Study its interactions with solvent molecules to understand its solvation properties.
Simulate its binding within a protein active site to assess the stability of the ligand-receptor complex, complementing findings from molecular docking. pensoft.net
Computational Prediction of Chemical Reactivity and Stability
The chemical reactivity and stability of 7-Phenyltetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine can be predicted using several computational metrics derived from quantum chemical calculations.
Frontier Molecular Orbitals: As discussed, the HOMO-LUMO energy gap is a primary indicator of stability. nih.gov The spatial distribution of the HOMO and LUMO can indicate the likely sites for electrophilic and nucleophilic attack, respectively.
Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. These maps are useful for predicting sites susceptible to non-covalent interactions and chemical reactions.
Bond Dissociation Energy (BDE): The thermal stability of a molecule can be assessed by calculating the BDE for its weakest bond. This is particularly relevant for related nitrogen-rich compounds designed as energetic materials, where the initial step of decomposition is often the cleavage of a specific bond. researchgate.net The fused aromatic nature of the tetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine core generally confers high thermal stability. nih.gov
Studies on related 1,2,4-triazines have shown them to be remarkably stable under biological conditions, a property that is highly desirable for pharmacological applications. sci-hub.se
In Silico Pharmacological Screening and Target Identification
In silico methods are crucial in modern drug discovery for screening large libraries of compounds against biological targets, predicting their pharmacological profiles, and identifying potential lead candidates. Although 7-Phenyltetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine itself has not been extensively documented in pharmacological screens, numerous studies have focused on derivatives built upon the closely related pyrazolo[4,3-e]tetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine scaffold. nih.govnih.govnih.gov
These studies have demonstrated significant anticancer potential. nih.govnih.gov Molecular docking simulations on these derivatives have been performed to identify plausible biological targets. nih.gov The results from these computational screenings suggest that this class of compounds may exert its anticancer effects by inhibiting key proteins involved in cancer cell proliferation and survival.
Table 2: Potential Protein Targets Identified for Structurally Related Compounds via In Silico Studies
| Potential Target | Protein Class | Associated Pathway/Function | Reference |
|---|---|---|---|
| AKT2 Kinase | Serine/Threonine Kinase | PI3K/AKT/mTOR signaling, cell survival | nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Tyrosine Kinase | B-cell receptor signaling, apoptosis | nih.gov |
| Cyclin-Dependent Kinase 2 (CDK2) | Serine/Threonine Kinase | Cell cycle regulation | nih.gov |
| mTOR | Serine/Threonine Kinase | Cell growth, proliferation, metabolism | nih.gov |
| PD-L1 | Immune Checkpoint Protein | Immune evasion by cancer cells | nih.gov |
Note: These targets were identified for pyrazolo[4,3-e]tetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine sulfonamide derivatives. The unsubstituted 7-Phenyltetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine core represents a key scaffold that could be functionalized to target these or other proteins.
These in silico findings highlight the potential of the tetrazolo[1,5-b] chemspider.comresearchgate.netdntb.gov.uatriazine heterocyclic system as a valuable scaffold for the design of novel therapeutic agents, particularly in oncology. nih.govnih.gov
Prediction of Bioavailability Parameters
There is no available scientific literature detailing the prediction of bioavailability parameters for 7-Phenyltetrazolo[1,5-b] nih.govpensoft.netnih.govtriazine through computational methods.
Molecular Docking Simulations for Ligand-Protein Interactions
There are no published molecular docking simulation studies that specifically investigate the ligand-protein interactions of 7-Phenyltetrazolo[1,5-b] nih.govpensoft.netnih.govtriazine.
Biological Activities and Medicinal Chemistry Applications of Tetrazolo 1,5 B 1 2 3 Triazine Derivatives
Molecular Mechanisms of Cellular Action
Induction of Programmed Cell Death (Apoptosis and Autophagy)
Regulation of Apoptotic and Autophagic Signaling Molecules (e.g., p53, Bax, ROS, Beclin-1, LC3A/B)
Derivatives of the tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine scaffold have been shown to modulate a range of molecules integral to programmed cell death (apoptosis) and cellular recycling (autophagy).
One study on a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamide derivative, compound 3b, demonstrated its capacity to promote the expression of pro-apoptotic molecules including p53 and Bax. Furthermore, this compound was found to increase the levels of reactive oxygen species (ROS), which are known to play a significant role in the initiation of apoptosis. The same study noted that compound 3b also triggers autophagy, evidenced by an increased expression of Beclin-1.
Conversely, separate research on novel 7-methyl-5-phenyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govmdpi.comtriazine sulfonamide derivatives (MM124 and MM137) in colon cancer cells indicated that their pro-apoptotic activity occurs independently of p53. nih.gov In this investigation, the treatment of two different colon cancer cell lines with these compounds led to a decrease in the concentration of Beclin-1, LC3A, and LC3B. nih.govnih.gov
These findings suggest that the specific substitutions on the core ring system can lead to different effects on apoptotic and autophagic signaling pathways.
Table 1: Effect of Tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine Derivatives on Signaling Molecules
| Molecule | Derivative | Effect | Cell Line(s) |
| p53 | Compound 3b | Promoted/Increased | Breast Cancer |
| p53 | MM124, MM137 | No increase (p53-independent apoptosis) | DLD-1, HT-29 (Colon) |
| Bax | Compound 3b | Promoted/Increased | Breast Cancer |
| ROS | Compound 3b | Promoted/Increased | Breast Cancer |
| Beclin-1 | Compound 3b | Increased Expression | Breast Cancer |
| Beclin-1 | MM124, MM137 | Decreased Concentration | DLD-1, HT-29 (Colon) |
| LC3A/B | MM124, MM137 | Decreased Concentration | DLD-1, HT-29 (Colon) |
Inhibition of Key Molecular Targets and Signaling Pathways
The anticancer potential of tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine derivatives is further underscored by their ability to inhibit specific enzymes and signaling pathways that are often dysregulated in cancer.
Cyclin-Dependent Kinase (CDK) Inhibition
Certain derivatives of this heterocyclic system have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. The anticancer activity of some 5-phenyl-7-methyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govmdpi.comtriazine derivatives has been associated with the inhibition of CDK1 and CDK2. nih.gov
Further computational and in vitro studies on pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamides, such as compound MM129, suggest that their anticancer activity may be linked to the inhibition of CDK enzymes. plos.org Molecular docking studies have shown that MM129 exhibits low binding energy values when docked against various CDKs, with the highest stability observed for complexes formed with CDK5 and CDK8. plos.org Previous research also indicated that these compounds can act as CDK2 inhibitors. mdpi.com
Table 2: Targeted Cyclin-Dependent Kinases by Tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine Derivatives
| Target CDK | Derivative Class/Compound | Method of Identification |
| CDK1 | 5-phenyl-7-methyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govmdpi.comtriazines | In vitro studies |
| CDK2 | 5-phenyl-7-methyl-pyrazolo[4,3-e]tetrazolo[4,5-b] nih.govnih.govmdpi.comtriazines | In vitro studies |
| CDK2 | Pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamides | Previous research declarations |
| CDK5 | MM129 | Computational docking studies |
| CDK8 | MM129 | Computational docking studies |
AKT-mTOR Pathway Modulation
The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its over-activation is common in many cancers. mdpi.com Research has shown that pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamides can modulate this pathway. For instance, compound MM129 led to a decrease in the expression of AKT and mTOR serine/threonine-protein kinases in DLD-1 and HT-29 cells. mdpi.com Another derivative, compound 3b, was also found to inhibit mTOR. In silico studies have further pointed to AKT2 kinase as a primary molecular target for this class of compounds. mdpi.com
Bruton's Tyrosine Kinase (BTK) Inhibition
Bruton's tyrosine kinase (BTK) is a key component of B-cell receptor signaling and has emerged as a significant therapeutic target in B-cell malignancies. researchgate.net The pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine sulfonamide known as MM129 has been demonstrated to efficiently suppress cancer cell viability through the inhibition of BTK. mdpi.commdpi.com This inhibitory action is significant as BTK is implicated in anti-apoptotic pathways, and its inhibition can trigger programmed cell death in various cell types. mdpi.com
Nuclear Factor-kappa B (NF-κB) Expression Regulation
The transcription factor NF-κB plays a crucial role in regulating immune responses, inflammation, and cell survival, and its dysregulation is linked to cancer development. A pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govnih.govmdpi.comtriazine derivative, compound 3b, has been shown to suppress NF-κB expression. tandfonline.com In a study using MCF-7 breast cancer cells, incubation with compound 3b at a concentration of 0.5 µM resulted in only 19.8 ± 4.4% of cells showing active NF-κB, compared to 97.2 ± 0.6% in the control group. tandfonline.com Additionally, another compound from this family, MM134, was found to up-regulate the BCL10 gene, which is involved in the regulation of the NF-κB signaling pathway. mdpi.com
Carbonic Anhydrase (CA IX) Inhibition
Tumor-associated carbonic anhydrase IX (CA IX) is a key enzyme that helps cancer cells survive in hypoxic (low oxygen) and acidic tumor microenvironments. nih.gov The addition of a sulfonamide moiety to the pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazine scaffold has broadened the array of possible molecular targets to include carbonic anhydrases. nih.gov It has been revealed that some synthetic pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazine sulfonamides display inhibitory activity towards carbonic anhydrase. mdpi.com Specifically, studies have shown that derivatives of pyrazolo[4,3-e] nih.govnih.govmdpi.comtriazine can significantly inhibit the cancer-associated isoenzymes hCA IX and hCA XII, while being ineffective against the non-tumor isoenzymes hCA I and II. nih.govmdpi.com
Transcriptomic and Proteomic Analysis of Cellular Response (e.g., Gene Expression Profiling)
One such study investigated the impact of the compound MM134, a pyrazolo[4,3-e]tetrazolo[1,5-b] nih.govresearchgate.netjcsp.org.pktriazine sulfonamide derivative, on the gene expression of BxPC-3 pancreatic cancer cells. nih.gov The analysis revealed that treatment with MM134 led to the differential expression of 33 genes. nih.gov Notably, there was an upregulation of genes associated with apoptosis and cell cycle regulation, including BCL10, GADD45A, RIPK2, TNF, TNFRSF10B, and TNFRSF1A (TNF-R1). nih.gov These findings suggest that compounds with the tetrazolo[1,5-b] nih.govresearchgate.netjcsp.org.pktriazine core may exert their biological effects by modulating key cellular pathways involved in cell death and proliferation. nih.gov
Table 1: Upregulated Genes in BxPC-3 Cells Treated with MM134
| Gene Symbol | Fold Regulation | p-value |
| BCL10 | >2 | <0.05 |
| GADD45A | >2 | <0.05 |
| RIPK2 | >2 | <0.05 |
| TNF | >2 | <0.05 |
| TNFRSF10B | >2 | <0.05 |
| TNFRSF1A | >2 | <0.05 |
Note: This data is for the derivative MM134 and not 7-Phenyltetrazolo[1,5-b] nih.govresearchgate.netjcsp.org.pktriazine.
Proteomic analyses of 7-Phenyltetrazolo[1,5-b] nih.govresearchgate.netjcsp.org.pktriazine or its close analogs have not been detailed in the currently available scientific literature.
Structure-Activity Relationship (SAR) Studies for Biological Activity Optimization
The biological activity of tetrazolo[1,5-b] nih.govresearchgate.netjcsp.org.pktriazine derivatives is significantly influenced by the nature and position of substituents on the heterocyclic core. While specific SAR studies for 7-Phenyltetrazolo[1,5-b] nih.govresearchgate.netjcsp.org.pktriazine are limited, research on related triazine compounds provides valuable insights.
The presence and substitution pattern of a phenyl group can modulate the biological efficacy of triazine-based compounds. For example, in a series of 1,2,4-triazolo[1,5-a] nih.govmdpi.comnih.govtriazin-5,7-dione and its 5-thioxo analogues, various substituents on the 2-phenyl or 2-benzyl ring were found to influence their inhibitory activity against thymidine (B127349) phosphorylase. nih.gov This suggests that modifications to the phenyl ring, such as the introduction of electron-withdrawing or electron-donating groups, can be a key strategy in optimizing the biological activity of these compounds.
In another study on 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, the substituents on the benzyl (B1604629) group attached to the triazine ring had a clear impact on antibacterial activity. semanticscholar.org Generally, the presence of an electron-withdrawing group on the phenyl ring enhanced the antibacterial properties. semanticscholar.org
The rational design of analogs based on SAR data is a crucial aspect of medicinal chemistry. For the broader class of 1,2,4-triazine (B1199460) derivatives, SAR studies have guided the synthesis of new compounds with improved biological profiles. For instance, in the development of G-protein-coupled receptor 84 (GPR84) antagonists based on a 1,2,4-triazine scaffold, a detailed SAR exploration led to the identification of potent antagonists with favorable pharmacokinetic properties. nih.gov This involved systematic modifications at various positions of the triazine ring and observing the impact on activity. nih.gov
Exploration of Other Biological Activities
The tetrazolo[1,5-b] nih.govresearchgate.netjcsp.org.pktriazine scaffold has been investigated for a range of biological activities beyond a single therapeutic area.
While there is no specific data on the anti-herpes simplex virus (HSV) activity of 7-Phenyltetrazolo[1,5-b] nih.govresearchgate.netjcsp.org.pktriazine, the broader class of triazole and fused triazine derivatives has been explored for antiviral potential. nih.gov For instance, pyrazolo[4,3-e] nih.govresearchgate.netjcsp.org.pktriazines have been evaluated for their activity against a panel of DNA and RNA viruses, including Herpes Simplex Virus-1 (KOS), Herpes Simplex Virus-2 (G), and acyclovir-resistant HSV-1. jcsp.org.pk However, in that particular screening, the tested pyrazolo[4,3-e] nih.govresearchgate.netjcsp.org.pktriazine derivatives did not show significant antiviral effects against the evaluated viruses. jcsp.org.pk Other studies have shown that certain 1,2,4-triazole (B32235) derivatives can inhibit HSV-1 replication. nih.govnih.gov
The antimicrobial and antibacterial potential of various fused triazine systems has been a subject of investigation. A series of novel nih.govresearchgate.netjcsp.org.pktriazolo[4,3-b] nih.govresearchgate.netjcsp.org.pknih.govtetrazine derivatives were synthesized and screened for their antifungal and antibacterial properties. researchgate.net Some of these compounds exhibited moderate activity against both gram-positive and gram-negative bacteria. researchgate.net
In a different study, 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one demonstrated significant antibacterial activity against a range of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Staphylococcus aureus, Bacillus cereus, and Enterococcus faecalis. biointerfaceresearch.com The minimum inhibitory concentration (MIC) values for this compound were reported, indicating its potential as an antibacterial agent. biointerfaceresearch.com
Table 2: Antibacterial Activity of a 1,2,4-Triazine Derivative
| Bacterium | Inhibition Zone (mm) | MIC (µg/mL) |
| Escherichia coli | 20 | 62.5 |
| Pseudomonas aeruginosa | 17 | 125 |
| Klebsiella pneumoniae | 18 | 125 |
| Staphylococcus aureus | 22 | 62.5 |
| Bacillus cereus | 21 | 62.5 |
| Enterococcus faecalis | 20 | 62.5 |
Note: This data is for 3-[(pyridine-2-ylamino)methyl]-1,6-dihydro-1,2,4-triazine-5(2H)-one and not 7-Phenyltetrazolo[1,5-b] nih.govresearchgate.netjcsp.org.pktriazine.
Antimalarial Activity
Information regarding the antimalarial activity of 7-Phenyltetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine is not available in the reviewed scientific literature.
Neuroprotective Potential
There is no available research data on the neuroprotective potential of 7-Phenyltetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine.
Antioxidant Effects
No studies concerning the antioxidant effects of 7-Phenyltetrazolo[1,5-b] nih.govnih.govresearchgate.nettriazine could be located in the scientific literature.
Applications in Materials Science and Non Biological Systems
Development as Organic Optoelectronic Materials
The tetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine core is a subject of research for creating novel organic optoelectronic materials. The inherent electron-deficient nature of the triazine and tetrazole rings suggests that these compounds could be effective as electron-transporting or host materials in organic light-emitting diodes (OLEDs). The photophysical properties of such heterocyclic systems are of significant interest. For instance, the combination of a 1,2,4,5-tetrazine (B1199680) ring with a 4H-1,2,4-triazole ring has been shown to yield derivatives with potential applications in optoelectronics due to their luminescent properties. nih.gov The low-energy n→π* electronic transitions characteristic of the s-tetrazine ring are particularly valuable for these applications. nih.gov
While specific studies on the optoelectronic properties of 7-Phenyltetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine are limited, research on related triazine-based materials provides insights into their potential. For example, various triazine core compounds have been investigated for their applications in OLEDs and organic photovoltaic cells due to their intriguing photophysical properties. researchgate.net The general class of 1,2,4,5-tetrazines is known for its unique fluorescence and electrochemical characteristics, making them a focus of research for new optical materials. researchgate.net Further investigation into the specific luminescent and electronic properties of 7-Phenyltetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine is needed to fully ascertain its potential in this field.
Incorporation into Energetic Materials with High Nitrogen Content
The high nitrogen content and the fused ring structure of tetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine derivatives make them promising candidates for the development of advanced energetic materials. High-nitrogen compounds are sought after for their potential to release large amounts of energy upon decomposition, primarily forming stable nitrogen gas (N2).
Research has been conducted on various energetic materials based on the tetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine scaffold. These compounds are valued for their high thermal stability, good detonation performance, and often low sensitivity to impact and friction. researchgate.netnih.gov For instance, a series of thermally stable energetic materials with this core structure have been synthesized and characterized, showing high nitrogen content and favorable detonation properties. nih.gov One study reported on 6-amino-tetrazolo[1,5-b]-1,2,4,5-tetrazine-7-N-oxide, a related high-nitrogen compound, which exhibits high density and excellent detonation properties. nih.gov
| Property | Range of Values for Substituted Tetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazines |
| Density | 1.70 - 1.94 g/cm³ |
| Detonation Velocity | 7056 - 9139 m/s |
| Detonation Pressure | 17.57 - 31.5 GPa |
| Heat of Formation | 43 - 644 kJ/mol |
| Impact Sensitivity | >30 J (Generally insensitive) |
| Friction Sensitivity | >360 N (Generally insensitive) |
Note: This data represents a range of values for various substituted tetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine compounds and not specifically for the 7-phenyl derivative. researchgate.netnih.gov
Utility in Dye-Sensitized Solar Cells (DSSCs)
The unique electronic properties of triazine and tetrazole derivatives have led to their investigation as components in dye-sensitized solar cells (DSSCs). In DSSCs, a photosensitizer (dye) absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). The electron-accepting nature of the triazine core makes it a suitable component in the design of organic dyes for these applications. researchgate.net
While direct studies on the use of 7-Phenyltetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine in DSSCs are scarce, research on related 1,2,4-triazine (B1199460) derivatives has shown their potential. nih.gov For example, a triazine-based metal-free organic dye with a donor-π-acceptor (D-π-A) structure has been used as a sensitizer (B1316253) in DSSCs, achieving a notable power conversion efficiency. researchgate.net The performance of such dyes is influenced by factors like the length of the conjugating system and the nature of the terminal groups. researchgate.net
The general approach involves incorporating the triazine moiety as an electron acceptor in the dye's molecular structure. The performance of DSSCs using such dyes can be evaluated based on several key parameters, as shown in the table below, which presents data for a representative triazine-based dye.
| Dye | Jsc (mA/cm²) | Voc (mV) | FF | PCE (%) |
| TCT-13 (a triazine-based dye) | 7.76 | 691 | 0.688 | 3.69 |
Note: This data is for a related triazine-based dye and not specifically for 7-Phenyltetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine. researchgate.net
Further research is required to synthesize and evaluate 7-Phenyltetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine-based dyes to determine their efficacy in DSSC applications.
Role as Ligands in Coordination Chemistry
The nitrogen-rich structure of 7-Phenyltetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine, with multiple lone pairs of electrons on the nitrogen atoms, makes it a potentially effective ligand in coordination chemistry. The ability of the tetrazolo-triazine core to coordinate with metal ions can lead to the formation of novel coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.
The broader family of 1,2,4,5-tetrazines has been extensively studied as ligands. rsc.org These compounds can act as bridging ligands, connecting metal centers to form extended structures. The electron-accepting nature of the tetrazine ring can also influence the electronic properties of the resulting metal complexes. rsc.org For instance, 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine (tpt) has been used to form heterometallic coordination polymer gels. whiterose.ac.uk
While specific coordination complexes of 7-Phenyltetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine are not widely reported, the coordination behavior of a related compound, 7-oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine, has been studied with first-row transition metals, forming mononuclear complexes. mdpi.com The study of such complexes is important for understanding the potential applications of these materials in areas such as catalysis, magnetism, and gas storage. The phenyl substituent in 7-Phenyltetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine could further influence the steric and electronic properties of its coordination complexes.
Future Perspectives and Emerging Research Directions
Innovations in Synthetic Methodologies and Process Optimization
The future of research into 7-Phenyltetrazolo[1,5-b] scilit.comchemspider.comnih.govtriazine is intrinsically linked to the development of novel and efficient synthetic routes. Current methods for creating fused tetrazole-triazine systems often involve multi-step processes that can be time-consuming and result in modest yields. Future endeavors should prioritize the exploration of innovative synthetic strategies that offer improved efficiency, scalability, and sustainability.
Key areas for advancement include the investigation of one-pot synthesis protocols, which would streamline the manufacturing process by reducing the number of intermediate purification steps. The application of microwave-assisted organic synthesis (MAOS) could also significantly accelerate reaction times and improve yields. Furthermore, the development of solvent-free or "green" solvent-based synthetic methods will be crucial for minimizing the environmental impact of production. mdpi.com Process optimization studies, employing statistical design of experiments (DoE), will be instrumental in identifying the ideal reaction conditions to maximize the yield and purity of 7-Phenyltetrazolo[1,5-b] scilit.comchemspider.comnih.govtriazine.
Deeper Elucidation of Molecular Mechanisms of Action
While the precise biological activities of 7-Phenyltetrazolo[1,5-b] scilit.comchemspider.comnih.govtriazine are not yet fully understood, the broader class of tetrazolo[1,5-b] scilit.comchemspider.comnih.govtriazine derivatives has demonstrated a range of biological effects, including potential anticancer properties. nih.govnih.gov A critical future research direction will be to undertake comprehensive studies to elucidate the specific molecular mechanisms through which the 7-phenyl derivative exerts its potential biological effects.
This will involve a multi-pronged approach, including in vitro screening against a diverse panel of cell lines and molecular targets. Advanced techniques such as transcriptomics, proteomics, and metabolomics will be invaluable in identifying the cellular pathways and signaling cascades that are modulated by the compound. Understanding the structure-activity relationships (SAR) by systematically modifying the phenyl group will also provide crucial insights into the key molecular features responsible for any observed biological activity.
Design and Synthesis of Highly Selective and Potent Molecular Probes
The development of molecular probes derived from the 7-Phenyltetrazolo[1,5-b] scilit.comchemspider.comnih.govtriazine scaffold represents a promising avenue for future research. These probes, which can be tagged with fluorescent or radioactive labels, would be invaluable tools for studying biological processes and for the identification and validation of new drug targets.
Future work in this area will focus on the rational design and synthesis of probes that exhibit high affinity and selectivity for specific biological targets. This will require a detailed understanding of the compound's binding modes, which can be elucidated through techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. The resulting molecular probes could have a wide range of applications, from basic research in cell biology to the development of new diagnostic imaging agents.
Leveraging Artificial Intelligence and Machine Learning for De Novo Design
The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery and materials science. In the context of 7-Phenyltetrazolo[1,5-b] scilit.comchemspider.comnih.govtriazine, these computational tools can be leveraged for the de novo design of novel analogs with enhanced properties. nih.gov
Future research will involve the use of generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to explore the vast chemical space around the 7-Phenyltetrazolo[1,5-b] scilit.comchemspider.comnih.govtriazine core. These models can be trained on existing chemical and biological data to predict the properties of virtual compounds, allowing for the rapid identification of candidates with desired characteristics, such as improved potency, selectivity, or metabolic stability. mdpi.comnih.gov This in silico approach will significantly accelerate the design-make-test-analyze cycle, reducing the time and cost associated with traditional drug discovery.
Exploration of Novel Interdisciplinary Applications
Beyond its potential in medicinal chemistry, the unique electronic and structural properties of 7-Phenyltetrazolo[1,5-b] scilit.comchemspider.comnih.govtriazine suggest that it may have applications in other scientific disciplines. Future research should therefore adopt an interdisciplinary approach to explore these novel applications.
For instance, the nitrogen-rich nature of the heterocyclic system suggests potential applications in materials science as a component of high-energy materials or as a ligand in the synthesis of novel coordination polymers with interesting magnetic or optical properties. Furthermore, its aromatic structure could be exploited in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Collaborative efforts between chemists, physicists, and materials scientists will be essential to fully realize the potential of 7-Phenyltetrazolo[1,5-b] scilit.comchemspider.comnih.govtriazine in these emerging fields.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 7-Phenyltetrazolo[1,5-b][1,2,4]triazine derivatives?
- Methodological Answer : Two primary routes are employed:
- Heterocyclic Fusion : Diazonium salt reactions followed by cyclization in acetic acid yield tetrazolo-triazine frameworks (e.g., synthesis of 15N2-labeled derivatives via diazonium intermediates) .
- Nucleophilic Substitution : Reactions with acyl chlorides or phenols under reflux conditions, such as coupling 1,2,4-triazine precursors with furan-2-yl or phenoxy groups in dry dioxane under argon .
- Key reagents include triethylamine, acyl chlorides, and ammonia-saturated ethanol for cyclization .
Q. How are structural elucidation techniques applied to confirm the identity of synthesized derivatives?
- Methodological Answer :
- 1H-NMR and IR Spectroscopy : Used to verify substituent positions and functional groups (e.g., δ 7.29–7.42 ppm for aromatic protons in 5,7-diphenoxy derivatives) .
- 15N Labeling : Confirms ring fusion patterns via analysis of JCN coupling constants (e.g., tetrazolo-triazine ring fusion in compound 37T) .
- Elemental Analysis and HRMS : Validate molecular formulas (e.g., C17H15N7O2 with HRMS [M+H]<sup>+</sup> 254.1039) .
Q. What initial biological screening approaches are used to evaluate bioactivity?
- Methodological Answer :
- Antiproliferative Assays : MTT assays on cancer cell lines (e.g., IC50 values of 0.11–0.33 µM in BxPC-3 and PC-3 cells) .
- Fungistatic Screening : Agar diffusion assays, though some derivatives show no activity despite structural optimization (Table 1 in ).
- Apoptosis Detection : Annexin V/PI staining and JC-1 mitochondrial potential assays in colorectal cancer models .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to enhance yields in heterocyclic fusion reactions?
- Methodological Answer :
- Temperature Control : Reflux in phenol (3.0–4.0 mol) for 5 hours improves cyclization efficiency .
- Solvent Selection : Dry dioxane with triethylamine minimizes side reactions during acylation .
- Purification : Flash chromatography (EtOAc/light petroleum 3:7) isolates pure products .
Q. What experimental models are appropriate for assessing anticancer efficacy in colorectal cancer studies?
- Methodological Answer :
- In Vitro Models : DLD-1 and HCT-116 cell lines for MTT assays and tritium-labeled thymidine DNA incorporation .
- In Vivo Zebrafish Xenografts : Evaluate tumor inhibition synergies (e.g., MM-129 + 5-FU reduces tumor growth by 60% vs. control) .
- Genotoxicity Profiling : Alkaline/neutral comet assays and γH2AX staining in cancer vs. normal cells (e.g., WI-38 fibroblasts) .
Q. How should contradictory data regarding biological activity (e.g., fungistatic vs. anticancer effects) be analyzed?
- Methodological Answer :
- Structural Variants : Compare substituent effects (e.g., methyl vs. phenyl groups in pyrazolo-triazine sulfonamides) .
- Assay Conditions : Fungistatic screens (Table 1 ) may lack sensitivity vs. cancer-specific apoptosis pathways (e.g., BTK-dependent mechanisms in MM-129) .
- Dose-Response Curves : Verify activity thresholds (e.g., nanomolar cytotoxicity in HCT-116 vs. micromolar fungistatic inactivity) .
Q. What methodologies establish structure-activity relationships (SAR) for these derivatives?
- Methodological Answer :
- Substituent Scanning : Compare 5,7-disubstituted analogs (e.g., furan-2-yl vs. phenylacetamide groups) for cytotoxicity trends .
- Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., sulfonamide groups in MM-129) via molecular docking .
- Enzymatic Profiling : Assess kinase inhibition (e.g., BTK, AKT-mTOR) using biochemical assays .
Q. What in silico approaches predict pharmacokinetic profiles and target interactions?
- Methodological Answer :
- ADMET Prediction : SwissADME or pkCSM tools evaluate logP, BBB permeability, and CYP450 interactions (e.g., MM-129’s oral bioavailability) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., MM compounds binding PD-1/PD-L1 over 100 ns trajectories) .
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps and electrostatic potentials for reactivity insights (e.g., nitro-substituted energetic analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
